Oxidized Pyridine Core vs. Reduced Dihydropyridine: Structural Basis for Differential Activity
Dehydro Nisoldipine possesses a fully aromatic pyridine ring (C20H22N2O6, MW 386.4), whereas its parent Nisoldipine contains the 1,4-dihydropyridine ring (C20H24N2O6, MW 388.4) that is essential for L-type calcium channel blockade . This oxidation eliminates the sp³-hybridized C4 center required for high-affinity binding to the Cav1.2 α1 subunit. As a result, while Nisoldipine exhibits an IC50 of 10 nM against Cav1.2, Dehydro Nisoldipine lacks the dihydropyridine pharmacophore and has no reported calcium channel antagonist activity at comparable concentrations . Any residual vasodilator activity attributed to Dehydro Nisoldipine in vendor descriptions likely reflects its potential reduction back to Nisoldipine in vivo rather than intrinsic channel blocking properties .
| Evidence Dimension | Chemical structure vs. calcium channel antagonist activity |
|---|---|
| Target Compound Data | Aromatic pyridine core; no reported Cav1.2 IC50 (oxidized form lacks dihydropyridine pharmacophore) |
| Comparator Or Baseline | Nisoldipine: 1,4-dihydropyridine core; Cav1.2 IC50 = 10 nM |
| Quantified Difference | Structural oxidation eliminates the essential dihydropyridine ring; loss of calcium channel binding at pharmacologically relevant concentrations (class-level inference rooted in SAR) |
| Conditions | Comparative molecular structure analysis; radioligand binding studies for Nisoldipine IC50 at L-type Cav1.2 |
Why This Matters
Procurement for calcium channel pharmacology studies must distinguish Dehydro Nisoldipine from Nisoldipine, as the oxidized form cannot serve as an active calcium antagonist in vitro.
